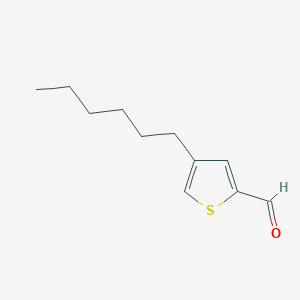

4-Hexylthiophene-2-carbaldehyde

描述

Significance of Thiophene (B33073) and its Derivatives in Organic Chemistry Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of organic and medicinal chemistry. udel.edupurechemistry.org The thiophene ring is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds and functional organic materials. udel.edu Its structural similarity to a benzene (B151609) ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to act as a versatile pharmacophore, enhancing drug-receptor interactions and influencing solubility and metabolism. udel.edubeilstein-journals.org

In materials science, thiophene derivatives are fundamental to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. udel.educmu.edu The ability of the sulfur atom to facilitate π-electron delocalization along a polymer backbone is crucial for creating conductive and semiconducting materials. cmu.edu The tunable nature of the thiophene ring, which allows for the introduction of various functional groups, enables chemists to fine-tune the electronic and physical properties of these materials. beilstein-journals.org

Role of Formylated Thiophene Derivatives as Synthetic Intermediates and Functional Building Blocks

Formylated thiophenes, which are thiophene rings bearing an aldehyde (-CHO) group, are highly valuable synthetic intermediates. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. This reactivity allows for the construction of more complex molecular architectures.

One of the key reactions of formylated thiophenes is their use in condensation reactions, such as the Knoevenagel and Wittig reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon double bonds, which is a critical step in extending the conjugation of molecular systems. This is particularly important in the synthesis of conjugated polymers and dyes for electronic applications. purechemistry.org For instance, the reaction of a thiophene carbaldehyde with an active methylene (B1212753) compound in a Knoevenagel condensation can yield an α,β-unsaturated ketone, a common structural motif in functional materials. wikipedia.orgslideshare.net

Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of thiophene derivatives. The formyl group can also be a precursor for the synthesis of other heterocyclic rings fused to the thiophene core, leading to novel chemical entities with unique properties. For example, formylated thiophenes can be used to synthesize thieno[2,3-b]pyridine (B153569) derivatives. wikipedia.org

The direct polymerization of thiophene carbaldehydes has also been demonstrated, leading to the formation of poly(thiophene-methine)s, a class of conductive polymers. journalskuwait.orgresearchgate.netjournalskuwait.org This highlights the dual role of formylated thiophenes as both monomers and versatile intermediates.

Overview of Research Trajectories Involving 4-Hexylthiophene-2-carbaldehyde

This compound is a specific example of a formylated thiophene that embodies the synthetic utility of this class of compounds. The presence of the hexyl group at the 4-position of the thiophene ring imparts increased solubility in organic solvents, a crucial property for the solution-based processing of organic electronic materials.

A primary research trajectory for this compound is its use as a precursor for the synthesis of monomers for conductive polymers. The aldehyde functionality allows for further chemical modification. For instance, it can be a starting point for creating more complex monomers that are then polymerized. A key example is the synthesis of its brominated derivative, 5-Bromo-4-hexylthiophene-2-carbaldehyde, which is utilized in the production of materials for OLEDs and polymer light-emitting diodes (PLEDs). The bromine atom provides a site for cross-coupling reactions, a common method for polymer synthesis.

The aldehyde group of this compound is also reactive in olefination reactions like the Wittig reaction. udel.eduwikipedia.org This allows for the introduction of vinyl groups, which can then be used in further polymerization reactions or to create extended π-conjugated systems. Similarly, it can undergo Knoevenagel condensation to form new C-C bonds, a strategy used to synthesize molecules with tailored optical and electronic properties for applications in dye-sensitized solar cells and as nonlinear optical materials. purechemistry.orgwikipedia.org

In the realm of medicinal chemistry, while direct applications may be less documented, its structural motifs are relevant. The synthesis of various arylthiophene-2-carbaldehydes has been shown to lead to compounds with potential biological activities, including antibacterial and anti-urease properties. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of new biologically active molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSDWKHOEIKBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729234 | |

| Record name | 4-Hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222554-30-5 | |

| Record name | 4-Hexyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222554-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Hexylthiophene 2 Carbaldehyde

Aldehyde Group Reactivity in Complex Molecule Synthesis

The aldehyde group (-CHO) in 4-hexylthiophene-2-carbaldehyde is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is the foundation for numerous synthetic transformations, including condensation reactions and nucleophilic additions, which are instrumental in constructing larger, more functionalized molecular architectures.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental for extending the conjugation of the thiophene (B33073) system and for linking it to other molecular fragments. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond, accompanied by the elimination of a small molecule, such as water.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is particularly relevant in the synthesis of materials for organic electronics. wikipedia.orgorientjchem.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org For this compound, the electron-rich 4-hexylthiophene unit can serve as a donor (D) core. By reacting it with suitable acceptor (A) molecules containing active methylene groups, it is possible to construct A-D-A type small molecules, which are of significant interest for applications in organic solar cells and field-effect transistors.

The general mechanism involves the deprotonation of the active methylene compound by a weak base (e.g., piperidine, urea) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgorganic-chemistry.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond. orientjchem.org A variety of active methylene compounds can be employed, allowing for the fine-tuning of the electronic properties of the final A-D-A molecule.

A representative Knoevenagel condensation of this compound is shown below:

Reaction Scheme: Knoevenagel Condensation

In this reaction, Z and Z' are electron-withdrawing groups.

Commonly used active methylene compounds and catalysts are summarized in the table below.

| Active Methylene Compound | Catalyst | Solvent | Typical Conditions |

| Malononitrile (B47326) | Urea | Solvent-free | Microwave, 300W, 1-3 min banglajol.info |

| Ethyl Cyanoacetate (B8463686) | Piperidine | Ethanol (B145695) | Reflux |

| 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Pyridine | Chloroform | Reflux |

| Barbituric Acid | Piperidine | Ethanol | Reflux wikipedia.org |

Schiff bases, or azomethines, are formed through the condensation reaction between a primary amine and an aldehyde. orientjchem.org This reaction is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds. The aldehyde group of this compound readily reacts with primary amines, typically under acidic catalysis or upon heating, to yield the corresponding imine (Schiff base) and water. orientjchem.orgacs.org

The formation of these derivatives is significant as the resulting imine bond can be a component of larger conjugated systems or serve as a precursor for further transformations, such as reduction to a secondary amine. The thiophene moiety in these Schiff bases often imparts interesting photophysical or biological properties. acs.orgbohrium.com

The general synthesis of a Schiff base from this compound is as follows:

Reaction Scheme: Schiff Base Formation

A variety of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives.

| Amine Reactant | Catalyst | Solvent | Reference |

| Aniline (B41778) | H₂SO₄ (catalytic) | Ethanol | orientjchem.org |

| Substituted Anilines | H₂SO₄ (catalytic) | Ethanol | orientjchem.org |

| N¹,N¹-diethylethane-1,2-diamine | None | Dichloromethane | acs.org |

Nucleophilic Additions and Subsequent Transformations

Beyond condensation reactions, the aldehyde group of this compound can undergo nucleophilic addition, which may be followed by intramolecular cyclization or other transformations to generate complex heterocyclic structures. These derivatives are often investigated for their potential applications in medicinal chemistry and materials science.

Thiazole (B1198619) rings are important structural motifs found in many biologically active compounds and functional materials. bepls.com A versatile method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. synarchive.commdpi.com While this compound is not a direct precursor in the classical Hantzsch synthesis, it can be readily converted into a key intermediate: a thiosemicarbazone.

The thiosemicarbazone, formed by the reaction of this compound with thiosemicarbazide (B42300), can then undergo cyclocondensation with an α-haloketone (e.g., 2-bromoacetophenone) to yield a 2,4-disubstituted thiazole derivative. researchgate.netresearchgate.netresearchgate.net This two-step process provides a convenient route to incorporate the 4-hexylthiophene moiety into a thiazole framework. nih.gov

The synthetic pathway is outlined below:

Reaction Scheme: Synthesis of Thiazole Derivatives

This method allows for structural diversity in the final thiazole product by varying the α-haloketone reactant.

| Reagents for Thiazole Formation | Description | Reference |

| 1. Thiosemicarbazide; 2. α-Haloketone | Two-step synthesis via a thiosemicarbazone intermediate. | researchgate.netasianpubs.org |

| 1. Thiourea, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | One-pot multi-component reaction. | mdpi.com |

As mentioned previously, the reaction of an aldehyde with thiosemicarbazide yields a thiosemicarbazone. This reaction is a specific type of nucleophilic addition-elimination. Thiosemicarbazones derived from thiophene aldehydes are valuable intermediates in the synthesis of various heterocycles (like thiazoles and thiadiazoles) and are also studied for their coordination chemistry and biological activities. nih.govnih.gov

The synthesis is typically straightforward, involving the mixing of this compound with thiosemicarbazide in a suitable solvent, such as methanol (B129727) or ethanol. The reaction often proceeds to completion at room temperature, affording the thiosemicarbazone product in high yield. nih.gov

The direct condensation to form a thiosemicarbazone is shown here:

Reaction Scheme: Preparation of Thiosemicarbazone

The reaction conditions are generally mild and efficient.

| Reagent | Solvent | Conditions | Yield | Reference |

| Thiosemicarbazide | Methanol | Stirred at room temperature for 24h | Good | nih.gov |

| 4-Phenylthiosemicarbazide | Methanol | Stirred at room temperature for 24h | Good | nih.gov |

| Cycloalkylaminothiocarbonylhydrazine | Not specified | Not specified | Not specified | nih.gov |

Cross-Coupling Reactions for Extended Conjugation and Structural Diversity

Cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex conjugated systems from this compound. These reactions are fundamental in building the backbones of organic electronic materials.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. libretexts.orgfishersci.ie It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is advantageous due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.ienih.gov

In the context of this compound, a bromo-substituted derivative is often used as the organohalide partner. This can be coupled with a variety of arylboronic acids or esters to generate biaryl thiophene structures. The general scheme for a Suzuki-Miyaura coupling is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

For instance, the coupling of a brominated this compound with an arylboronic acid would yield a product with an extended π-conjugated system, significantly influencing its optical and electronic properties. The choice of catalyst, base, and solvent system is critical for optimizing the reaction yield and purity of the resulting biaryl thiophene. nih.gov

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalization (e.g., halogenation). This approach allows for the direct coupling of two different aromatic systems, such as this compound and 3,4-ethylenedioxythiophene (B145204) (EDOT), a common building block in conductive polymers.

While specific examples detailing the C-H activation di-coupling of this compound with EDOT are not prevalent in the provided search results, the principles of such reactions are well-established for other thiophene derivatives. These reactions are typically catalyzed by transition metals like palladium or rhodium and involve the direct functionalization of a C-H bond on the thiophene ring. This strategy offers a streamlined route to constructing complex, conjugated molecules with desirable electronic properties for applications in organic electronics.

Halogenation and Further Functionalization of the Thiophene Ring

Halogenation of the thiophene ring is a key step in preparing it for subsequent cross-coupling reactions and other functional group interconversions. The position of halogenation is crucial and can be controlled through various strategies.

The regioselectivity of halogenation on thiophene rings is influenced by the directing effects of existing substituents. researchgate.netrsc.orgrsc.org For this compound, the electron-withdrawing nature of the aldehyde group at the 2-position and the electron-donating nature of the hexyl group at the 4-position will direct incoming electrophiles.

Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction conditions, such as solvent and temperature, can be fine-tuned to achieve the desired regioselectivity. nih.gov For instance, bromination of a similar thiophene derivative, 2,3,5-tribromothiophene, can be selectively manipulated through lithium/bromine exchange followed by quenching with an electrophile to achieve regioselective functionalization. mdpi.com Metal-free halogenation protocols have also been developed, offering environmentally benign alternatives. researchgate.netnih.gov

Common Halogenating Agents and Conditions

| Halogenating Agent | Typical Conditions |

|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar aprotic solvents, often with a radical initiator. |

| N-Chlorosuccinimide (NCS) | Similar conditions to NBS. |

Once a halogen is introduced onto the thiophene ring, it serves as a versatile handle for a wide array of functional group interconversions. ub.eduvanderbilt.edusolubilityofthings.comscribd.comorganic-chemistry.org These transformations allow for the introduction of various substituents, further tailoring the properties of the molecule.

For example, a bromo-substituted this compound can undergo:

Nucleophilic Aromatic Substitution: To introduce nucleophiles like amines, alkoxides, or thiolates.

Lithiation followed by Electrophilic Quench: Treatment with an organolithium reagent (like n-butyllithium) generates a lithiated thiophene, which can then react with a variety of electrophiles to introduce new functional groups. mdpi.com

Heck, Sonogashira, and Stille Couplings: In addition to Suzuki coupling, other palladium-catalyzed cross-coupling reactions can be employed to introduce alkenyl, alkynyl, and stannyl (B1234572) groups, respectively. nih.gov

These functional group interconversions provide a powerful platform for synthesizing a diverse library of this compound derivatives with tailored properties for specific applications in materials science.

Polymerization and Advanced Polymer Architectures Involving 4 Hexylthiophene 2 Carbaldehyde

Homopolymerization of Thiophene (B33073) Carbaldehydes

The presence of a carbaldehyde group on the thiophene ring introduces a reactive site that can be exploited for polymerization. This section explores the acid-catalyzed homopolymerization of thiophene-2-carbaldehyde (B41791) and the underlying mechanism.

Acid-Catalyzed Polymerization of Thiophene-2-carbaldehyde

The polymerization of thiophene-2-carbaldehyde can be initiated using an acid catalyst, such as hydrochloric acid, in a suitable solvent like alcohol. This method provides a straightforward approach to synthesizing poly(thiophene-2-carbaldehyde). The reaction typically proceeds at room temperature, and over time, the monomer is converted into a polymeric material, which can be isolated as a precipitate. The resulting polymer is often a dark-colored powder.

Research has shown that the properties of the synthesized polythiophene can be influenced by the synthesis method. In one study, thiophene-2-carbaldehyde was polymerized using hydrochloric acid in methanol (B129727). The reaction mixture, initially yellow, turned black as a black precipitate of the polymer formed. The polymer was then filtered, washed, and dried for characterization.

Mechanism of Aldehyde Group Involvement in Polymer Backbone Formation (e.g., Electrophilic Addition)

The polymerization of thiophene-2-carbaldehyde in the presence of an acid catalyst proceeds through the involvement of the aldehyde group. The mechanism is understood to be an electrophilic addition reaction. The carbonyl group (C=O) of the aldehyde is polarized, with the carbon atom being electrophilic (electron-poor) and the oxygen atom being nucleophilic (electron-rich).

In an acidic medium, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon. This makes it susceptible to attack by a nucleophile. In the context of polymerization, a key step involves the reaction at the aldehyde group, leading to the formation of the polymer backbone. This process is distinct from polymerization methods that involve C-H or C-halogen activation on the thiophene ring itself.

Regioregular Poly(3-hexylthiophene) (P3HT) Synthesis and its Derivatives

Regioregularity, the specific orientation of monomer units in a polymer chain, is a critical factor in determining the electronic and optical properties of conjugated polymers like poly(3-hexylthiophene) (P3HT). This section discusses key methods for synthesizing highly regioregular P3HT and its functionalized derivatives.

Grignard Metathesis (GRIM) Polymerization and Modified Variants

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular P3HT. researchgate.net This technique typically involves the reaction of a 2,5-dihalo-3-hexylthiophene monomer with a Grignard reagent, such as t-butyl magnesium chloride, to form a thiophene Grignard species. tdl.org The subsequent addition of a nickel catalyst, commonly a Ni(II) complex with a diphosphine ligand like [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl2), initiates the polymerization. tdl.orgtdl.org

The GRIM method is advantageous as it can be performed at room temperature and allows for the large-scale synthesis of P3HT with high regioregularity. researchgate.net The polymerization is believed to proceed via a "living" chain-growth mechanism, where the nickel catalyst remains associated with the growing polymer chain. tdl.orgrsc.org This living nature of the polymerization enables good control over the polymer's molecular weight and allows for the synthesis of block copolymers and end-functionalized polymers. tdl.org

| Parameter | Description | Significance in GRIM Polymerization |

| Monomer | 2,5-dihalo-3-hexylthiophene | The starting material for the polymerization. |

| Grignard Reagent | e.g., t-butyl magnesium chloride | Used for the in-situ formation of the thiophene Grignard species. |

| Catalyst | e.g., Ni(dppe)Cl2 | Initiates and propagates the polymerization. |

| Regioregularity | Percentage of head-to-tail linkages | High regioregularity is crucial for good electronic properties. The GRIM method typically yields highly regioregular P3HT. researchgate.net |

| Living Polymerization | A chain polymerization from which chain transfer and termination are absent. | Allows for control over molecular weight and the synthesis of well-defined polymer architectures. tdl.org |

Direct Arylation Polymerization (DArP) for Highly Regioregular Structures

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for the synthesis of conjugated polymers. rsc.org DArP proceeds through a C-H activation pathway, which avoids the need to pre-functionalize the monomer with organometallic reagents (e.g., organotin or organoboron compounds). rsc.org

For the synthesis of P3HT, DArP typically involves the self-condensation of a monohalogenated 3-hexylthiophene (B156222), such as 2-bromo-3-hexylthiophene, in the presence of a palladium catalyst and a base. researchgate.net While early DArP methods for P3HT synthesis sometimes resulted in lower regioregularity due to competing β-C-H activation, recent advancements in catalyst systems and reaction conditions have enabled the synthesis of P3HT with high regioregularity, comparable to that obtained by the GRIM method. researchgate.net The optimization of factors like the catalyst, ligand, base, and solvent is crucial for achieving high molecular weight and high regioregularity. researchgate.net DArP represents a significant step towards more environmentally friendly production of conjugated polymers. acs.orgnih.gov

End-Functionalization of P3HT with π-Extended Chromophores (e.g., Porphyrins)

The living nature of GRIM polymerization provides a convenient route for the end-functionalization of P3HT. tdl.org This allows for the introduction of specific chemical groups at the chain ends, which can tailor the polymer's properties for specific applications. One interesting approach is the end-capping of P3HT with π-extended chromophores like porphyrins. nih.gov

Porphyrins are large aromatic macrocycles with unique photophysical and electronic properties. unt.edu By attaching a porphyrin moiety to the end of a P3HT chain, it is possible to create a donor-acceptor block copolymer architecture. This can influence the morphology and electronic interactions in blends with other materials, such as fullerenes, which are commonly used in organic solar cells. nih.gov

Copolymerization Strategies for Tailored Polythiophene-Based Materials

Copolymerization represents a powerful tool for tuning the optical, electronic, and morphological properties of conjugated polymers. By combining different monomer units, a fine level of control over the final material's characteristics can be achieved.

The synthesis of well-defined block copolymers containing a poly(4-hexylthiophene-2-carbaldehyde) segment can be effectively achieved through post-polymerization modification coupled with "click" chemistry. This approach circumvents potential issues with direct copolymerization of functionally diverse monomers. The general strategy involves the initial synthesis of a homopolymer of this compound, followed by the chemical modification of the pendant aldehyde groups to introduce moieties suitable for click reactions, such as azides or alkynes.

For instance, a homopolymer of poly(this compound) can be synthesized, and its aldehyde functionalities can then be converted into alkyne groups. This alkyne-functionalized polythiophene can subsequently be "clicked" with an azide-terminated polymer of a different class, such as polystyrene (PS) or poly(ethylene glycol) (PEG), to form a diblock copolymer. The high efficiency and orthogonality of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction ensure the formation of a clean and well-defined block copolymer architecture. researchgate.netrsc.org

The properties of the resulting block copolymers are heavily dependent on the nature of the constituent blocks. For example, a poly(this compound)-block-polystyrene copolymer would combine the semiconducting properties of the polythiophene block with the processability and mechanical properties of polystyrene.

Table 1: Post-Polymerization Modification for Block Copolymer Synthesis

| Step | Description | Key Considerations |

|---|---|---|

| 1. Homopolymer Synthesis | Polymerization of this compound to form a homopolymer. | Control over molecular weight and dispersity is crucial for the final block copolymer properties. |

| 2. Functional Group Transformation | Conversion of the aldehyde groups on the polythiophene backbone to alkyne or azide (B81097) functionalities. | The reaction must be high-yielding and not degrade the polymer backbone. |

| 3. Click Reaction | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a second, azide- or alkyne-terminated polymer block. | Ensuring the removal of the copper catalyst is important for electronic applications. nih.gov |

The copolymerization of this compound with other thiophene-based monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), offers a direct route to materials with intermediate and tunable properties. While direct copolymerization can be challenging due to differing monomer reactivities, successful synthesis of related structures suggests its feasibility. For example, acceptor-donor-acceptor small molecules have been synthesized by coupling EDOT with 5-bromo-4-hexylthiophene-2-carbaldehyde, demonstrating the chemical compatibility of these monomer units. scispace.comresearchgate.net

In a polycondensation reaction, the ratio of this compound to EDOT can be systematically varied to control the electronic properties of the resulting copolymer. The electron-donating nature of the EDOT units can influence the HOMO and LUMO energy levels of the copolymer, thereby affecting its band gap and absorption characteristics. The presence of the aldehyde group from the this compound monomer provides a handle for further post-polymerization functionalization, allowing for the attachment of other molecules or cross-linking of the polymer chains. acs.org

Table 2: Potential Properties of Poly(this compound-co-EDOT)

| Property | Influence of EDOT Co-monomer | Potential Application |

|---|---|---|

| Optical Properties | Tuning of the absorption spectrum and optical band gap. | Organic photovoltaics, photodetectors. |

| Electronic Properties | Modification of HOMO/LUMO energy levels and charge carrier mobility. | Organic field-effect transistors. |

| Morphology | Alteration of polymer chain packing and thin-film morphology. | Improved device performance through optimized morphology. |

| Functionality | Introduction of reactive aldehyde groups for subsequent chemical modification. | Sensors, bioelectronics. |

The conditions under which the polymerization of this compound is carried out have a profound impact on the resulting polymer's morphology and, consequently, its physical and electronic properties. Factors such as the choice of catalyst, solvent, temperature, and reaction time can all be manipulated to control the polymer's molecular weight, regioregularity, and solid-state packing.

For instance, studies on the polymerization of the closely related thiophene-2-carbaldehyde have shown that the resulting polymer consists of spherical particles. journalskuwait.orgresearchgate.net The size and aggregation of these nanoparticles are influenced by the polymerization method and conditions. Similarly, for poly(this compound), the interplay between the solubilizing hexyl chain and the polar aldehyde group is expected to be a key determinant of the polymer's self-assembly and morphology.

The morphology of thin films cast from solutions of these polymers is also highly dependent on the casting solvent and any subsequent annealing processes. The choice of solvent can influence the degree of polymer chain aggregation in solution, which in turn affects the morphology of the resulting film. Annealing the films can promote further structural organization and improve charge carrier mobility. The aldehyde group can also participate in intermolecular interactions, potentially leading to unique, ordered structures.

Table 3: Effect of Polymerization Conditions on Polythiophene Properties

| Polymerization Parameter | Effect on Polymer Properties |

|---|---|

| Catalyst | Influences regioregularity and molecular weight. |

| Solvent | Affects polymer solubility and can influence chain conformation. |

| Temperature | Can impact reaction rate, side reactions, and ultimately molecular weight. |

| Monomer Concentration | Can affect polymerization kinetics and molecular weight distribution. |

Applications in Organic Electronics and Optoelectronics

Thiophene-Based Materials as Organic Semiconductors (OSs)

Thiophene-containing polymers and small molecules are a significant class of organic semiconductors (OSs). ossila.com Their performance is intrinsically linked to the delocalization of π-electrons along the conjugated backbone, which facilitates charge movement. wikipedia.org This inherent conductivity, which can be modulated through chemical modifications, makes them attractive for various electronic devices. wikipedia.org

Charge transport in thiophene-based organic semiconductors is a complex process that can be described by different models depending on the material's structural order. mdpi.com In highly crystalline regions, charge transport can be band-like, where charge carriers (electrons and holes) are delocalized and move freely through the material's conduction and valence bands. mdpi.com However, in more disordered or amorphous regions, a hopping mechanism is more prevalent, where charge carriers move between localized states. mdpi.com

The efficiency of charge transport is critically dependent on the movement of charge carriers, which are either injected from electrodes or generated within the material through processes like photon absorption. acs.org The mobility of these charge carriers is a key performance metric. acs.org Several experimental techniques, such as the time-of-flight (TOF) method, are used to measure charge mobility over macroscopic distances. acs.org It is important to note that thermal molecular motions can cause significant fluctuations in the intermolecular transfer integrals, which in turn can localize the charge carrier and impact the transport mechanism. aps.org

The introduction of dopants can significantly alter the charge transport characteristics. For instance, heavy p-doping of π-conjugated polymers with strong electron acceptors can lead to a scenario where mobile electrons substantially contribute to charge transport, a phenomenon observed through Seebeck coefficient and Hall effect measurements. nih.gov

The solid-state packing and intermolecular interactions of thiophene-based materials are dictated by their molecular structure and profoundly influence their electronic properties. acs.org The arrangement of molecules in the solid state determines the degree of π-orbital overlap between adjacent molecules, which is crucial for efficient charge transport. acs.orgnih.gov

Non-covalent interactions, such as S···S interactions between thiophene (B33073) rings, play a vital role in directing the self-assembly and packing of these molecules. nih.gov Computational and experimental studies have shown that even subtle changes in molecular structure, like the addition of a thiophene unit, can lead to vastly different solid-state conformations and charge transport properties. acs.orgnih.gov For example, annealing can induce significant structural transformations, leading to more planar backbone conformations and highly crystalline, edge-on molecular orientations, which are favorable for charge transport. acs.orgnih.gov

The presence of hydrogen bonding in derivatives can also disrupt the regular π-stacking, causing twists in the polymer backbone and affecting the electronic properties. tandfonline.com The interplay between intramolecular and intermolecular interactions ultimately governs the material's morphology and, consequently, its performance in electronic devices. acs.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Thiophene derivatives are extensively used in the fabrication of organic photovoltaic (OPV) cells and dye-sensitized solar cells (DSSCs) due to their excellent light-harvesting capabilities and tunable electronic properties. ossila.combenthamscience.com These materials can function as either electron donors or acceptors in the active layer of the solar cell. ossila.com

4-Hexylthiophene-2-carbaldehyde serves as a valuable building block in the synthesis of donor materials for solar cells. Its aldehyde group provides a reactive site for further chemical modifications, allowing for the creation of more complex conjugated systems. For instance, it can be used in the synthesis of polymers like poly(3-hexylthiophene) (P3HT), a widely studied donor material in OPVs. researchgate.net104.197.3 The hexyl side chain enhances the solubility of the resulting polymers, which is crucial for solution-based processing of solar cells. 104.197.3

Furthermore, this compound can be incorporated into the structure of dye sensitizers for DSSCs. nih.gov In one study, a dye based on dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid, which can be synthesized from a carbaldehyde precursor, was used in a DSSC and showed improved charge carrier separation. nih.gov The aldehyde functionality allows for the attachment of anchoring groups, such as cyanoacrylic acid, which are essential for binding the dye to the semiconductor photoanode (e.g., TiO2). nih.gov

The versatility of this compound is also demonstrated in its use for creating donor-acceptor (D-A) conjugated polymers. These polymers, which can be synthesized through various polymerization techniques, are designed to have specific electronic properties for efficient charge separation in solar cells. rsc.org

The performance of solution-processed organic photovoltaics (OPVs) is intricately linked to the molecular structure of the donor and acceptor materials, as well as the morphology of the active layer. nih.govresearchgate.net In both small molecule and polymer-based OPVs, the relationship between structure and performance is a key area of research. nih.govresearchgate.net

For small molecule-based OPVs, advantages include well-defined structures leading to reproducible performance, higher charge carrier mobility, and potentially higher open-circuit voltages compared to their polymer counterparts. nih.govresearchgate.net The design of these small molecules often follows an acceptor-donor-acceptor (A-D-A) architecture. nih.govresearchgate.net The length of the conjugated backbone and the nature of the electron-withdrawing terminal groups are critical factors that influence light absorption, energy levels, and ultimately, device efficiency. nih.govresearchgate.net For example, oligothiophene derivatives have been synthesized where the number of thiophene units and the terminal acceptor groups were varied to optimize performance, achieving power conversion efficiencies (PCEs) over 6%. nih.govresearchgate.net

In polymer-based OPVs, the molecular weight, regioregularity, and side-chain engineering of the donor polymer significantly impact the morphology of the bulk heterojunction (BHJ) when blended with an acceptor, often a fullerene derivative like PCBM. researchgate.net The nanoscale phase separation between the donor and acceptor domains is crucial for efficient exciton (B1674681) dissociation and charge transport. researchgate.net For instance, controlling the growth rate of the active layer in a poly(3-hexylthiophene) (P3HT):PCBM blend can lead to increased hole mobility and more balanced charge transport, resulting in improved device performance. researchgate.net The miscibility between the polymer and the fullerene is a critical parameter that affects exciton dissociation and charge recombination rates. researchgate.net

Recent advancements in non-fullerene acceptors (NFAs) have further highlighted the importance of molecular structure. nih.gov The symmetry of the acceptor molecule and the nature of its alkyl side chains can influence the packing, carrier mobility, and charge collection efficiency, leading to high-performance OPVs with PCEs exceeding 17%. nih.gov

Fused-thiophene moieties have emerged as a powerful design element for enhancing the efficiency of organic solar cells. arxiv.orgrsc.org The rigid and planar structure of fused rings, such as in dithienothiophene and benzothienobenzothiophene, offers several advantages over their non-fused counterparts. nih.govrsc.org

One of the primary benefits of fused-thiophene systems is the extension of π-conjugation, which leads to a narrowing of the optical bandgap. rsc.org This allows the material to absorb a broader range of the solar spectrum, contributing to a higher short-circuit current (Jsc). rsc.org The planar nature of these fused rings also promotes stronger intermolecular π-π stacking, which can facilitate more efficient charge transport. researchgate.net

In the context of non-fullerene acceptors (NFAs) for polymer solar cells, the introduction of a fused thiophene group into the molecular structure has led to significant performance enhancements. arxiv.orgresearchgate.net This modification can alter the electronic structure and crystallization behavior of the material, leading to improved charge extraction and a higher fill factor (FF). arxiv.orgresearchgate.net In some cases, the use of a novel thiophene-fused ending group in a small molecule acceptor resulted in a power conversion efficiency of up to 11.8%. arxiv.orgresearchgate.net

Furthermore, fusing a thiophene ring into the core of an indenothiophene-based acceptor has been demonstrated to boost the PCE to nearly 10%. rsc.org This improvement was attributed to both the extended π-conjugation and an optimized molecular packing in the blend film. rsc.org These findings underscore the effectiveness of using fused-thiophene moieties as a molecular design strategy for high-performance organic photovoltaics. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of these devices is largely dictated by the properties of the organic semiconductor used as the active channel material. Thiophene derivatives, including those derived from this compound, are extensively studied for this purpose.

The aldehyde group on this compound serves as a versatile chemical handle for synthesizing more complex, high-performance semiconducting polymers and small molecules. acs.org For instance, it can readily undergo condensation reactions with various aromatic amines or activated methylene (B1212753) compounds to extend the π-conjugation, a key requirement for efficient charge transport. The hexyl group, on the other hand, enhances the solubility of the resulting materials in common organic solvents, facilitating their processing into thin films via solution-based techniques like spin-coating or printing. nih.govtcichemicals.com

The synthesis of semiconducting polymers often involves the polymerization of thiophene monomers. Poly(3-hexylthiophene) (P3HT) is a well-known example of a thiophene-based polymer widely used in OFETs. nih.govjics.org.br While this compound itself is a monomer, its derivatives can be copolymerized with other thiophene-based units to fine-tune the electronic properties of the resulting polymer. For example, the incorporation of aldehyde-functionalized thiophene units can introduce specific functionalities or alter the polymer's morphology and packing in the solid state. acs.org

The primary measure of an OFET's performance is its charge carrier mobility, which for p-type semiconductors like many thiophene derivatives, refers to hole mobility. Several factors, deeply rooted in the molecular design and solid-state organization, influence this crucial parameter.

The molecular structure of the semiconductor is paramount. The degree of π-conjugation, the planarity of the molecular backbone, and the nature of the substituent groups all play a significant role. For instance, increasing the planarity of the conjugated backbone can enhance intermolecular π-π stacking, which provides pathways for efficient charge hopping between molecules. The hexyl side chains in derivatives of this compound, while aiding solubility, can also influence the intermolecular packing and, consequently, the hole mobility.

The solid-state morphology of the semiconducting film is another critical factor. The formation of well-ordered crystalline domains is generally desirable for high mobility, as it minimizes charge trapping at grain boundaries. arxiv.org The processing conditions, such as the choice of solvent, deposition technique, and post-deposition annealing, are crucial in controlling the film morphology.

Recent research has highlighted the importance of intermolecular interactions, such as S⋯S and C–H⋯π interactions, in facilitating charge transport. nih.gov The design of molecules that promote these interactions in the solid state is a key strategy for achieving high hole mobilities. In some cases, hole mobilities in single-crystal organic field-effect transistors have been reported to reach values as high as 8 cm²/Vs. arxiv.org

| Factor | Influence on Hole Mobility and Device Performance |

| Molecular Structure | The degree of π-conjugation and planarity of the backbone directly affect charge transport pathways. |

| Solid-State Morphology | Well-ordered crystalline domains with minimal grain boundaries are crucial for high mobility. |

| Intermolecular Interactions | Interactions like S⋯S and C–H⋯π can create efficient pathways for charge hopping between molecules. |

| Processing Conditions | Solvent choice, deposition method, and annealing temperature significantly impact the final film morphology and device performance. |

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, wide viewing angles, and flexibility. Thiophene derivatives are versatile components in the fabrication of OLEDs, particularly in the emissive layer.

The aldehyde functionality of this compound allows for its incorporation into larger conjugated molecules designed to be efficient light emitters. rsc.orgbeilstein-journals.org By reacting it with suitable electron-donating or electron-accepting moieties, it is possible to create donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type molecules. These architectures are known to exhibit intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for tuning the emission color and efficiency of OLEDs.

Thiophene units act as effective π-bridges in these systems, facilitating communication between the donor and acceptor parts of the molecule. frontiersin.org The choice of the donor and acceptor strength, as well as the length and nature of the thiophene-containing π-bridge, allows for precise control over the emission wavelength, spanning the entire visible spectrum and even into the near-infrared (NIR) region. For example, the insertion of a thiophene unit as a π-bridge between a triphenylamine (B166846) donor and a benzothiadiazole acceptor has been shown to cause a significant red-shift in the emission peak. frontiersin.org

Furthermore, the aggregation-induced emission (AIE) phenomenon, where molecules become highly emissive in the aggregated or solid state, has been observed in some thiophene derivatives. This property is particularly advantageous for OLEDs, as it can mitigate the common issue of aggregation-caused quenching (ACQ) that plagues many conventional fluorescent dyes.

| Device | Thiophene Derivative Role | Key Molecular Design Strategy | Resulting Property |

| OLED | Emissive Layer Component | Donor-π-Acceptor (D-π-A) Architecture | Tunable Emission Wavelength |

| OLED | Emissive Layer Component | Aggregation-Induced Emission (AIE) | High Solid-State Emission Efficiency |

Modulation of Electronic Properties through Structural Modifications

A key advantage of organic semiconductors is the ability to systematically modify their electronic properties through targeted chemical synthesis. This allows for the fine-tuning of molecular orbital energies (HOMO and LUMO levels) and intermolecular interactions to optimize device performance.

Fluorination, the strategic incorporation of fluorine atoms into the molecular structure, has emerged as a powerful tool for modulating the properties of organic semiconductors. acs.org Fluorine is a highly electronegative atom, and its introduction can have a profound impact on the electronic and structural characteristics of thiophene-based materials.

Regioselective fluorination, where fluorine atoms are placed at specific positions on the thiophene ring, allows for precise control over the molecular orbital energies. acs.orgnih.gov Generally, fluorination leads to a lowering of both the HOMO and LUMO energy levels. acs.org This can improve the ambient stability of the material by making it less susceptible to oxidation. The position and number of fluorine atoms can be varied to achieve the desired energy level alignment with other materials in a device, which is crucial for efficient charge injection and transport.

Moreover, fluorination can influence the intermolecular packing and morphology of the material in the solid state. acs.org The introduction of fluorine can lead to a more co-planar backbone structure, which in turn can enhance intermolecular interactions and improve charge carrier mobility. acs.org A comparative study on fluorinated and non-fluorinated poly(3-alkylthiophenes) demonstrated that backbone fluorination resulted in an increase in the polymer's ionization potential without significantly altering the optical band gap, and led to an increase in charge carrier mobility in field-effect transistors. acs.org

| Modification | Effect on Molecular Properties | Impact on Device Performance |

| Regioselective Fluorination | Lowers HOMO and LUMO energy levels | Improved air stability and charge injection |

| Regioselective Fluorination | Can induce a more co-planar backbone | Enhanced intermolecular packing and charge mobility |

Applications in Medicinal Chemistry and Biological Sciences

Thiophene-Based Derivatives as Potential Therapeutic Agents

Derivatives of 4-hexylthiophene-2-carbaldehyde serve as important precursors and building blocks in the synthesis of various heterocyclic compounds with significant therapeutic potential. The introduction of different functional groups and the formation of more complex molecular architectures using this thiophene (B33073) core have led to the discovery of compounds with a spectrum of biological activities. These activities span from anticancer and anti-inflammatory to antimicrobial and G protein-coupled receptor modulation, highlighting the importance of this chemical scaffold in drug discovery.

Currently, there is a lack of publicly available research specifically investigating the α-glucosidase inhibition activity of derivatives of this compound.

The synthesis of complex heterocyclic systems from this compound has been explored for potential applications in oncology. One notable example is the preparation of bis-thiazole derivatives. Research has shown that this compound can be reacted with dithiooxamide (B146897) to produce 1,1′-(thiazolo[5,4-d]thiazole-2,5-diylbis(thiophene-5,3-diyl))bis(hexan-1-one). tandfonline.comsci-hub.ruresearchgate.net While the broad class of thiazole (B1198619) derivatives has been investigated for anticancer properties against various cancer cell lines, including prostate, liver, and non-solid human CEM cell lines, specific antiproliferative data for derivatives synthesized directly from this compound are not extensively detailed in the available literature. tandfonline.comsci-hub.ruresearchgate.net The general anticancer potential of thiazoles continues to drive interest in synthesizing new derivatives from starting materials like this compound. tandfonline.comsci-hub.ruresearchgate.net

Thiophene derivatives are known to be valuable scaffolds in the development of anti-inflammatory agents. The synthesis of thiazole-containing compounds from this compound is a strategy that has been identified in the scientific literature. tandfonline.comsci-hub.ruresearchgate.net Although specific studies on the anti-inflammatory properties of these particular derivatives are not detailed, the broader family of thiazole-containing compounds has been a subject of interest for its potential to modulate inflammatory pathways. tandfonline.comsci-hub.ruresearchgate.net

Patents have been filed for inventions that include this compound in the context of developing new antibacterial agents. google.comgoogle.com Specifically, it is mentioned in relation to the synthesis of aryl myxopyronin derivatives, which are investigated for their potential as inhibitors of bacterial RNA polymerase. google.comgoogle.com This indicates the utility of this compound as a building block in the creation of novel compounds with antibacterial activity. google.comgoogle.com

There is currently no specific information available in the public domain regarding the anti-thrombolytic or haemolytic activities of derivatives of this compound.

A significant area of research involving a close derivative of this compound is in the discovery of agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in inflammatory diseases. nih.govacs.org Scientific studies have detailed the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists. nih.govacs.org In this research, 3-bromo-4-hexylthiophene-2-carbaldehyde was used as a key starting material. nih.govacs.org This aldehyde underwent a ring-closure reaction with ethyl mercaptoacetate, followed by hydrolysis, to yield specific thieno[3,2-b]thiophene (B52689) derivatives that were then tested for their biological activity. nih.govacs.org

The research identified several compounds with agonist activity at the GPR35 receptor. The structure-activity relationship studies highlighted the importance of the carboxylic acid group on the thieno[3,2-b]thiophene scaffold for activating GPR35. nih.gov

Table 1: GPR35 Agonist Activity of Thieno[3,2-b]thiophene Derivatives

| Compound Name | Starting Aldehyde | Resulting Agonist Activity |

|---|---|---|

| Thieno[3,2-b]thiophene-2-carboxylic acid derivative | 3-bromo-4-hexylthiophene-2-carbaldehyde | Identified as a GPR35 agonist |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of thiophene-2-carbaldehyde (B41791), these studies have elucidated the roles of different substituents in modulating their potency against various biological targets.

Research into thiophene-2-carbaldehyde derivatives has shown that the nature and position of substituents on the thiophene or associated rings can dramatically alter biological efficacy. For instance, in the development of novel antibacterial and antiurease agents, a series of 4-arylthiophene-2-carbaldehydes were synthesized and evaluated. It was observed that arylthiophene derivatives with electron-donating substituents exhibited potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Conversely, derivatives bearing electron-withdrawing groups have demonstrated significant activity against Gram-negative bacteria. researchgate.net This highlights a distinct SAR profile where electronic properties govern the spectrum of antibacterial action. Specific compounds from these studies demonstrate this principle:

3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) , featuring strong electron-withdrawing groups, showed excellent activity against Pseudomonas aeruginosa with an IC₅₀ value of 29.7 µg/mL, which was superior to the standard drug streptomycin. nih.gov This compound also proved to be the best nitric oxide (NO) scavenger in the series. nih.gov

4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) exhibited outstanding urease inhibition with an IC₅₀ value of 27.1 µg/mL. nih.govresearchgate.net

In a different therapeutic area, thiophene carbaldehyde was used as a scaffold to create thiazole derivatives targeting the α-glucosidase enzyme, which is relevant for managing diabetes. researchgate.netresearchgate.net The study revealed that the nature of substituents on a phenyl ring attached to the thiazole moiety was critical for inhibitory activity. Derivatives with hydroxyl (-OH) and chloro (-Cl) groups on the phenyl ring displayed the highest potency. researchgate.net

Table 1: Biological Potency of Selected Thiophene-2-carbaldehyde Derivatives

This interactive table summarizes the inhibitory concentrations (IC₅₀) of various derivatives, illustrating the impact of different substituents on biological activity.

| Compound Name | Target/Assay | Biological Activity (IC₅₀) | Source |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Antibacterial (P. aeruginosa) | 29.7 µg/mL | nih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 µg/mL | nih.govresearchgate.net |

| Thiazole Derivative 3i (4-OH substituent) | α-Glucosidase Inhibition | 10.21 µM | researchgate.netresearchgate.net |

| Thiazole Derivative 3b (2-OH substituent) | α-Glucosidase Inhibition | 11.14 µM | researchgate.netresearchgate.net |

| Thiazole Derivative 3f (4-Cl substituent) | α-Glucosidase Inhibition | 13.21 µM | researchgate.netresearchgate.net |

To understand the SAR at a deeper level, molecular docking studies are employed to visualize the interactions between the small molecule derivatives and their biological targets. For the thiazole derivatives of thiophene carbaldehyde that inhibit α-glucosidase, docking studies revealed a strong binding potential within the enzyme's active site. researchgate.netresearchgate.net

These studies showed that the most active compounds formed key interactions with the amino acid residues of the enzyme. The binding was stabilized by a network of hydrogen bonds and hydrophobic interactions, which explains their potent inhibitory effects. The aldehyde group of the original thiophene scaffold is often converted into a Schiff base in these derivatives, and the resulting imine group, along with the sulfur and nitrogen atoms of the thiophene and thiazole rings, are crucial for establishing these binding interactions. researchgate.netresearchgate.net The substituents on the phenyl ring further optimize these interactions, leading to enhanced potency. researchgate.net

Pharmacokinetic and Pharmacodynamic Investigations

The journey of a drug in the body is described by its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). For derivatives of this compound, these properties are significantly influenced by their interaction with plasma proteins and their specific molecular mechanisms of action.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a drug to HSA affects its free concentration in the plasma; only the unbound or "free" drug is available to interact with its pharmacological target. nih.gov A strong binding to HSA can lead to a lower free drug concentration but also a longer drug half-life, as the bound drug is protected from metabolism and excretion. nih.gov

The structure of this compound, specifically its long, nonpolar hexyl chain, suggests a high affinity for HSA. nih.gov The binding of drugs to HSA often occurs in hydrophobic pockets within the protein's subdomains. nih.gov Lipophilic (fat-loving) moieties, such as the hexyl group, are known to significantly increase binding affinity to HSA. Therefore, it is anticipated that this compound and its derivatives would exhibit significant binding to albumin, which would be a critical factor in their pharmacokinetic profile. This strategy of modifying a drug scaffold with lipophilic groups to modulate HSA binding is a recognized approach in drug design to optimize dosing regimens. nih.gov

Table 2: Predicted Effect of Substituents on HSA Binding Affinity

This table illustrates the general principles of how different chemical groups on a drug scaffold are expected to influence binding to Human Serum Albumin (HSA).

| Substituent Type | Example Group | Predicted Effect on HSA Binding Affinity | Rationale | Source |

| Nonpolar / Lipophilic | -CH₂(CH₂)₄CH₃ (Hexyl) | Increase | Enhances interactions with hydrophobic pockets in HSA. | nih.gov |

| Polar (H-bond donor/acceptor) | -OH, -NH₂ | Increase | Can form hydrogen bonds or salt bridges with polar residues in HSA binding sites. | nih.gov |

| Bulky / Steric Hindrance | Large, rigid groups | May Increase or Decrease | Can enhance van der Waals forces but may also prevent optimal entry into the binding pocket. | nih.gov |

The mechanism of action describes the specific biochemical interaction through which a drug substance produces its pharmacological effect. For the derivatives of thiophene-2-carbaldehyde, the mechanism is directly tied to the biological target they are designed to inhibit.

α-Glucosidase Inhibition: For the thiazole derivatives, the mechanism is the competitive inhibition of the α-glucosidase enzyme in the gut. researchgate.netresearchgate.net By binding to the active site, these compounds prevent the breakdown of complex carbohydrates into simple sugars like glucose, thereby slowing glucose absorption into the bloodstream. This is a well-established mechanism for managing hyperglycemia. researchgate.net

Antibacterial Action: The antibacterial mechanism for 4-arylthiophene-2-carbaldehydes involves the disruption of essential bacterial processes. While the exact targets can vary, potent derivatives likely interfere with cell wall synthesis, protein synthesis, or nucleic acid replication, leading to the inhibition of bacterial growth or cell death. nih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of infections by bacteria like Helicobacter pylori. The mechanism of the urease-inhibiting derivatives, such as 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, involves binding to the enzyme, likely at its active site which contains nickel ions, and preventing it from functioning. nih.govresearchgate.net This inhibits the production of ammonia, a key factor in bacterial survival and virulence.

Advanced Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

The molecular structure of 4-Hexylthiophene-2-carbaldehyde is unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to each unique proton environment in the molecule. For a related compound, 4-phenylthiophene-2-carbaldehyde, the ¹H-NMR spectrum revealed characteristic singlets for the protons on the thiophene (B33073) ring at δ 7.24 ppm and δ 7.84 ppm, corresponding to positions 5 and 3, respectively. nih.gov The aldehyde proton typically appears as a singlet further downfield, around δ 9.99 ppm. nih.gov The hexyl group in this compound would exhibit a series of multiplets in the aliphatic region of the spectrum, typically between δ 0.8 and δ 2.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The aldehydic carbon atom is expected to have a chemical shift in the range of 180-190 ppm. The aromatic carbons of the thiophene ring would appear between approximately 120 and 150 ppm. The carbons of the hexyl chain would be found in the upfield region of the spectrum.

A representative ¹H NMR data table for a similar thiophene-based aldehyde is provided below for illustrative purposes.

| Proton | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehyde-H | ~9.99 | Singlet | CHO |

| Thiophene-H (pos. 3) | ~7.84 | Singlet | Thiophene Ring |

| Thiophene-H (pos. 5) | ~7.24 | Singlet | Thiophene Ring |

| Aryl-H (pos. 2, 6) | ~7.99 | Singlet | Phenyl Group |

| Aryl-H (pos. 4) | ~8.06 | Singlet | Phenyl Group |

| Data based on the analysis of 4-phenylthiophene-2-carbaldehyde. nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum of a similar compound, thiophene-2-carbaldehyde (B41791), shows a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group at approximately 1683 cm⁻¹. researchgate.net Other characteristic peaks include C-H aromatic stretching around 3110 cm⁻¹ and C-H aliphatic stretching near 2825 cm⁻¹. researchgate.net The region between 1000 and 1500 cm⁻¹ typically displays absorptions corresponding to the C=C bonds of the thiophene ring and C-H in-plane bending vibrations. researchgate.net

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| C-H Aromatic Stretch | 3110 |

| C-H Aliphatic Stretch | 2825 |

| C=O Aldehyde Stretch | 1683 |

| C=C Thiophene Ring | 1000-1500 |

| Data based on the analysis of thiophene-2-carbaldehyde. researchgate.net |

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The mass spectrum of 4-phenylthiophene-2-carbaldehyde, a related molecule, exhibited a molecular ion peak at m/z 323. nih.gov For this compound (C₁₁H₁₆OS), the expected molecular ion peak would be at m/z 196.31. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition of the compound.

Morphological and Microstructural Analysis

When this compound is polymerized, the resulting polymer films exhibit specific morphological and microstructural features that are crucial for their application in electronic devices. The characterization of these films is often performed using advanced microscopy techniques. While specific data for poly(this compound) is not widely available, the closely related and extensively studied polymer, poly(3-hexylthiophene) (P3HT), provides a good model for understanding the expected morphology.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and microstructure of polymer films.

SEM: In a study on poly(thiophene-2-carbaldehyde), SEM images revealed that the polymer consisted of spherical particles with a rough surface, having average diameters of approximately 121 nanometers. journalskuwait.org These particles were observed to clump together, forming larger clusters. journalskuwait.org

AFM: AFM provides higher resolution images of the surface morphology and can also be used to determine nanoparticle size. For a poly(thiophene-2-carbaldehyde) film, AFM scans of a 2 μm × 2 μm area showed a mean particle diameter of about 167 nm. journalskuwait.org AFM studies on the related poly(3-hexylthiophene) (P3HT) have shown that the morphology and physicochemical properties are highly dependent on the synthesis method. journalskuwait.org

Optical and Electronic Characterization

The optical and electronic properties of thiophene-based polymers are central to their use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of polythiophene and its derivatives have been studied using computational methods like Density Functional Theory (DFT). mdpi.com These studies calculate properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the band gap. mdpi.com Experimental techniques such as UV-Vis spectroscopy are used to determine the optical absorption properties. For polythiophene polymers, as the degree of polymerization increases, the LUMO energy tends to decrease while the HOMO energy increases, leading to a smaller band gap. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Profiles and π-Conjugation Length

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For conjugated systems like this compound, the absorption spectrum reveals information about the extent of π-conjugation. The position of the maximum absorption wavelength (λ_max) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In conjugated molecules, the π → π* transition is the most prominent absorption. The presence of the hexyl group and the carbaldehyde group on the thiophene ring influences the electron density and the planarity of the molecule, which in turn affects the effective conjugation length and the absorption profile. While specific UV-Vis data for this compound is not extensively detailed in publicly available literature, analysis of similar thiophene-based compounds provides a strong basis for expected results. For instance, thiophene-2-carbaldehyde polymers exhibit maximum absorption peaks between 443 nm and 746 nm, indicating that the monomer itself would absorb at a shorter wavelength. calpaclab.com The extension of conjugation, for example in oligothiophenes, leads to a bathochromic (red) shift in the absorption maximum.

Table 1: Expected UV-Vis Absorption Data for Thiophene Derivatives

| Compound Type | Expected λ_max Range (nm) | Transition Type |

|---|---|---|

| Simple Thiophenes | 230-280 | π → π* |

| Thiophene Aldehydes | 250-320 | π → π* and n → π* |

This table presents expected values based on the analysis of related thiophene compounds.

The carbaldehyde group, being an electron-withdrawing group, can participate in conjugation with the thiophene ring, which would typically shift the λ_max to longer wavelengths compared to unsubstituted thiophene. A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength.

Fluorescence Spectroscopy for Emissive Properties and Binding Kinetics

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key parameter in determining the efficiency of the emission process.

Thiophene-based materials are of significant interest for their emissive applications, though simple alkyl-substituted oligothiophenes often show a decrease in fluorescence quantum yield. tcichemicals.com This can be attributed to increased steric interactions that reduce the planarity of the backbone and added high-frequency vibrational modes from C-H bonds, which provide non-radiative decay pathways. tcichemicals.com However, functionalization can be used to tune these properties. For example, silyl-ethynyl functionalization has been shown to enhance the quantum efficiency of oligothiophenes. resolvemass.ca

In the context of this compound, the aldehyde group can influence the emissive properties. Studies on thiophene-based ligands have shown that the emission spectra can be highly dependent on the chemical nature of the functionalities attached to the thiophene backbone. researchgate.net The fluorescence properties are also sensitive to the solvent environment. lcms.cz The study of binding kinetics using fluorescence is particularly relevant when these molecules are used as sensors, where quenching or enhancement of fluorescence upon binding to an analyte is measured. lcms.cz

Table 2: Representative Fluorescence Data for Functionalized Oligothiophenes

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|

| Sexithiophene Derivative 1 | 451 | 593 | 0.35 | tcichemicals.com |

| Sexithiophene Derivative 2 | 442 | 528, 562 | 0.14 | tcichemicals.com |

This table shows data for related complex thiophene systems to illustrate typical photophysical parameters.

Purity and Molecular Weight Determination

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of individual components in a mixture. It is essential for determining the purity of synthesized this compound. By using a stationary phase (e.g., C18) and a mobile phase, compounds are separated based on their differential partitioning between the two phases. lcms.cz

For quality control, HPLC analysis can confirm the presence of the desired product and identify any impurities, such as starting materials or by-products from the synthesis. The purity is typically determined by the area percentage of the main peak in the chromatogram. Commercial suppliers of related compounds, such as 5-Bromo-4-hexylthiophene-2-carbaldehyde, often specify a purity of at least 98% as determined by HPLC. researchgate.net This level of purity is critical for subsequent polymerization reactions or for the fabrication of electronic devices where impurities can act as charge traps or degradation sites.

Table 3: Typical HPLC Parameters for Analysis of Thiophene Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis or Photodiode Array (PDA) |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. arpnjournals.org While GPC is not used on the monomer this compound itself, it is indispensable for characterizing polymers synthesized from it or its derivatives.

The technique separates polymer chains based on their hydrodynamic volume in solution. arpnjournals.org Larger molecules elute faster than smaller molecules. The results provide key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jhna.org The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse sample. These parameters are crucial as they significantly influence the physical and electronic properties of the resulting polymer, such as its solubility, processability, and performance in devices. For instance, the analysis of poly(thiophene-2-carbaldehyde) would involve dissolving the polymer in a suitable solvent like THF and analyzing it on a GPC system. calpaclab.com

Table 4: Key Parameters Obtained from GPC Analysis of Polymers

| Parameter | Description |

|---|---|

| Mn (Number-Average Molecular Weight) | Total weight of all polymer molecules divided by the number of molecules. |

| Mw (Weight-Average Molecular Weight) | Average that accounts for the contribution of larger molecules. |

| PDI (Polydispersity Index) | Mw/Mn; indicates the breadth of the molecular weight distribution. |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. It works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. For this compound, XPS can confirm the presence and ratio of carbon, oxygen, and sulfur. The high-resolution spectrum of the sulfur 2p region is particularly informative for thiophene-based materials, typically showing a doublet (S2p_3/2 and S2p_1/2) centered around 164 eV, which is characteristic of the sulfur in the thiophene ring. Shifts from this value can indicate oxidation or other changes in the chemical environment.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is another analytical technique used for elemental analysis. It is often coupled with Scanning Electron Microscopy (SEM). When the sample is bombarded by the electron beam of the SEM, atoms emit characteristic X-rays at energies unique to each element. EDX provides a qualitative and semi-quantitative analysis of the elemental composition. For a polymer synthesized from a thiophene carbaldehyde monomer, EDX analysis can confirm the relative composition of elements like carbon, sulfur, and oxygen. calpaclab.com For example, analysis of poly(thiophene-2-carbaldehyde) showed elemental compositions of approximately 63.0% Carbon, 11.17% Sulfur, and 11.2% Oxygen. calpaclab.com